molecular formula C40H26N2O4 B1580873 7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 4948-15-6

7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B1580873
CAS No.: 4948-15-6
M. Wt: 598.6 g/mol
InChI Key: FDXVHZCFTCIKDD-UHFFFAOYSA-N
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Description

7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound known for its unique structure and properties. It is a derivative of perylenediimide, a class of compounds widely recognized for their applications in dyes and pigments. This compound is characterized by its intricate heptacyclic framework and the presence of multiple functional groups, making it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

C.I. Pigment Red 149 plays a role in biochemical reactions primarily as a colorant. It interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions such as van der Waals forces and hydrogen bonding. These interactions can influence the pigment’s solubility, stability, and distribution within biological systems. For instance, C.I. Pigment Red 149 has been shown to interact with poly(styrene-co-maleimide) nanoparticles, enhancing their use as bioprobes for biotinylated antibodies .

Cellular Effects

C.I. Pigment Red 149 can affect various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The pigment’s interaction with cellular components can lead to changes in the expression of genes involved in metabolic pathways, potentially affecting the overall metabolic flux within the cell . Additionally, C.I. Pigment Red 149’s presence in cells can impact cellular processes such as proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of C.I. Pigment Red 149 involves its binding interactions with biomolecules. The pigment can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the nature of the interaction. For example, C.I. Pigment Red 149 has been proposed for use as a doping agent for poly(styrene-co-maleimide) nanoparticles, which can interact with biotinylated antibodies . These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C.I. Pigment Red 149 can change over time. The pigment’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that C.I. Pigment Red 149 maintains its color properties and stability under various conditions, making it suitable for use in industrial applications . Prolonged exposure to harsh conditions may lead to degradation and a decrease in its effectiveness as a colorant.

Dosage Effects in Animal Models

The effects of C.I. Pigment Red 149 vary with different dosages in animal models. At low doses, the pigment is generally well-tolerated and does not exhibit significant toxic effects. At high doses, C.I. Pigment Red 149 can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the pigment’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

C.I. Pigment Red 149 is involved in various metabolic pathways within biological systems. It interacts with enzymes and cofactors that play a role in the metabolism of xenobiotic compounds. The pigment’s presence can influence the levels of metabolites and the overall metabolic flux within cells . Additionally, C.I. Pigment Red 149’s interaction with metabolic enzymes can lead to changes in the activity of these enzymes, further affecting metabolic pathways.

Transport and Distribution

The transport and distribution of C.I. Pigment Red 149 within cells and tissues are mediated by various transporters and binding proteins. The pigment can be taken up by cells through endocytosis and distributed to different cellular compartments. Its localization and accumulation within specific tissues can be influenced by factors such as the presence of binding proteins and the physicochemical properties of the pigment . These interactions can affect the pigment’s overall distribution and effectiveness as a colorant.

Subcellular Localization

C.I. Pigment Red 149 exhibits specific subcellular localization within cells. It can be directed to various compartments or organelles through targeting signals and post-translational modifications. The pigment’s localization can influence its activity and function, as well as its interactions with other biomolecules . For example, C.I. Pigment Red 149 may accumulate in the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in protein processing and modification.

Preparation Methods

The synthesis of 7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves several steps. The primary synthetic route includes the condensation of 3,5-dimethylaniline with perylene-3,4,9,10-tetracarboxylic dianhydride under high-temperature conditions. This reaction typically requires the use of a solvent such as dimethylformamide (DMF) and a catalyst like zinc acetate to facilitate the formation of the desired product . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:

Scientific Research Applications

7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications:

    Chemistry: It is used as a dye and pigment due to its vibrant color and stability.

    Biology: The compound is utilized in bioimaging and as a fluorescent probe for detecting biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.

    Industry: It is used in the production of high-performance coatings, inks, and plastics.

Mechanism of Action

The mechanism of action of 7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, altering their activity and leading to cellular effects. The pathways involved in its action include the induction of oxidative stress and the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to 7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone include other perylenediimide derivatives such as:

  • N,N’-bis(phenyl)perylene-3,4,9,10-tetracarboxylic diimide
  • N,N’-bis(alkyl)perylene-3,4,9,10-tetracarboxylic diimide
  • N,N’-bis(aryl)perylene-3,4,9,10-tetracarboxylic diimide

These compounds share similar structural features but differ in their substituents, which can influence their chemical and physical properties. The uniqueness of this compound lies in its specific substituents and the resulting properties, making it suitable for specialized applications .

Properties

IUPAC Name

7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N2O4/c1-19-13-20(2)16-23(15-19)41-37(43)29-9-5-25-27-7-11-31-36-32(40(46)42(39(31)45)24-17-21(3)14-22(4)18-24)12-8-28(34(27)36)26-6-10-30(38(41)44)35(29)33(25)26/h5-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXVHZCFTCIKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=CC(=C9)C)C)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052130
Record name C.I. Pigment Red 149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3,5-dimethylphenyl)-
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CAS No.

4948-15-6
Record name Pigment Red 149
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4948-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Red 149
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3,5-dimethylphenyl)-
Source EPA Chemicals under the TSCA
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Record name C.I. Pigment Red 149
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Record name 2,9-bis(3,5-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Record name PIGMENT RED 149
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Record name C.I. Pigment Red 149
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URL http://www.hmdb.ca/metabolites/HMDB0031986
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 2
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 3
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 4
Reactant of Route 4
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 5
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 6
7,18-bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
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Q & A

Q1: What was determined about the structure of C.I. Pigment Red 149 in this study?

A1: The study aimed to elucidate the structure of C.I. Pigment Red 149, also known as PV Fast Red B. Through elemental analysis, spectroscopic data, and synthetic methods, the researchers concluded that the structure of C.I. Pigment Red 149 is represented by the structure designated as "II" within their research. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.